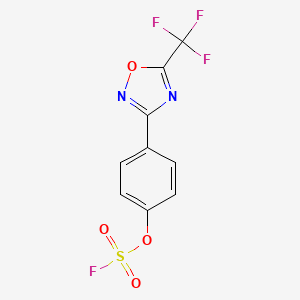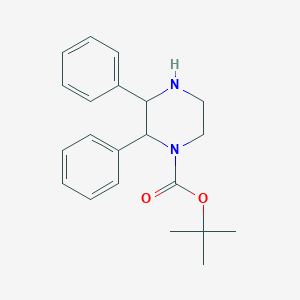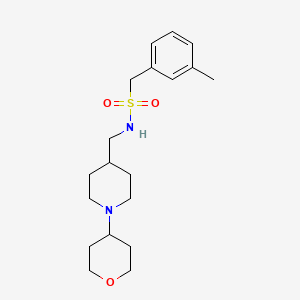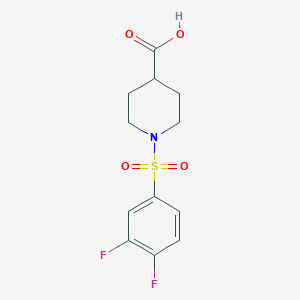![molecular formula C16H22N2O3 B2859323 tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate CAS No. 1193146-68-7](/img/structure/B2859323.png)
tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is a chemical compound that has been widely used in scientific research. It belongs to the class of oxazoline-based compounds and has shown promising results in various fields of study.
Applications De Recherche Scientifique
Oxidation Studies in Organic Chemistry
The oxidation of carbamate derivatives has been extensively studied to understand their behavior in biological systems and their potential applications in synthetic chemistry. For instance, the metabolism and oxidation of carbamate derivatives in insects and by mouse liver enzymes have been investigated to identify the formation of hydroxylation products, which could have implications for the development of more effective insecticides and for understanding xenobiotic metabolism in mammals (Douch & Smith, 1971).
Synthetic Methodologies
Research has also focused on developing new synthetic methods involving carbamate derivatives. For example, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in biologically active compounds, demonstrates the utility of carbamate derivatives in complex organic synthesis. This work presents a rapid method for synthesizing an important intermediate through a sequence of acylation, nucleophilic substitution, and reduction steps, highlighting the compound's relevance in medicinal chemistry (Zhao et al., 2017).
Catalytic Applications
The use of carbamate derivatives in catalysis has been explored to improve the efficiency and selectivity of synthetic reactions. For instance, indium(III) halides have been identified as highly efficient catalysts for the N-tert-butoxycarbonylation of amines, transforming various amines to N-tert-butyl-carbamates under mild conditions. This research showcases the potential of carbamate derivatives in facilitating chemoselective transformations, a crucial aspect of green chemistry and sustainable synthesis (Chankeshwara & Chakraborti, 2006).
Structural and Mechanistic Insights
Studies on carbamate derivatives have also contributed to our understanding of molecular structures and reaction mechanisms. For example, the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate not only provide insight into the compound's molecular structure but also evaluate its biological activity, demonstrating the interdisciplinary nature of research involving carbamate derivatives (Sanjeevarayappa et al., 2015).
Propriétés
IUPAC Name |
tert-butyl N-[[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-5-7-12(8-6-11)14-9-13(21-18-14)10-17-15(19)20-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEIJCDBSPYUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-{1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B2859240.png)

![[4-(Heptafluoropropan-2-yl)phenyl]boronic acid](/img/structure/B2859242.png)




![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide](/img/structure/B2859248.png)



![3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2859258.png)

![Methyl {[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate](/img/structure/B2859263.png)